molecular formula C11H9N3OS B14304705 4-Isothiazolecarbonitrile, 2,3-dihydro-5-[(2-methylphenyl)amino]-3-oxo- CAS No. 117376-86-0

4-Isothiazolecarbonitrile, 2,3-dihydro-5-[(2-methylphenyl)amino]-3-oxo-

Cat. No.: B14304705
CAS No.: 117376-86-0
M. Wt: 231.28 g/mol
InChI Key: HFCVCDFXWCFNTK-UHFFFAOYSA-N
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Description

4-Isothiazolecarbonitrile, 2,3-dihydro-5-[(2-methylphenyl)amino]-3-oxo- is a heterocyclic compound that features a five-membered ring containing nitrogen and sulfur atoms. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the isothiazole ring imparts unique chemical properties that make it a valuable target for synthesis and study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isothiazolecarbonitrile, 2,3-dihydro-5-[(2-methylphenyl)amino]-3-oxo- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylphenylamine with a suitable nitrile and a sulfur-containing reagent to form the isothiazole ring. The reaction conditions often require the use of a catalyst and may involve heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Isothiazolecarbonitrile, 2,3-dihydro-5-[(2-methylphenyl)amino]-3-oxo- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The isothiazole ring can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

4-Isothiazolecarbonitrile, 2,3-dihydro-5-[(2-methylphenyl)amino]-3-oxo- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

    Industry: Its unique chemical properties make it useful in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which 4-Isothiazolecarbonitrile, 2,3-dihydro-5-[(2-methylphenyl)amino]-3-oxo- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The isothiazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions that influence its binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Isothiazolecarbonitrile, 2,3-dihydro-5-mercapto-3-oxo-
  • 4-Isothiazolecarbonitrile, 5-amino-2,3-dihydro-3-oxo-

Uniqueness

4-Isothiazolecarbonitrile, 2,3-dihydro-5-[(2-methylphenyl)amino]-3-oxo- is unique due to the presence of the 2-methylphenylamino group, which imparts distinct chemical and biological properties

Properties

CAS No.

117376-86-0

Molecular Formula

C11H9N3OS

Molecular Weight

231.28 g/mol

IUPAC Name

5-(2-methylanilino)-3-oxo-1,2-thiazole-4-carbonitrile

InChI

InChI=1S/C11H9N3OS/c1-7-4-2-3-5-9(7)13-11-8(6-12)10(15)14-16-11/h2-5,13H,1H3,(H,14,15)

InChI Key

HFCVCDFXWCFNTK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=C(C(=O)NS2)C#N

Origin of Product

United States

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